
Saracatinib
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: Saracatinib serves as a model compound for studying kinase inhibitors and their interactions with target proteins.
Biology: It has been used to investigate the role of Src and Bcr-Abl kinases in cellular processes and disease mechanisms.
Medicine: This compound has shown potential in treating cancers, Alzheimer’s disease, pulmonary fibrosis, and other conditions .
Industry: The compound’s ability to inhibit specific kinases makes it valuable for developing targeted therapies and diagnostic tools.
In Vivo
In vivo studies using saracatinib have been conducted to investigate the effects of kinase inhibition on cell behavior. These studies have shown that this compound can inhibit the activity of certain kinases, leading to changes in cell signaling pathways. These changes can then be used to study the effects of kinase inhibition on cell behavior.
In Vitro
In vitro studies using saracatinib have also been conducted to investigate the effects of kinase inhibition on cell behavior. These studies have shown that this compound can inhibit the activity of certain kinases, leading to changes in cell signaling pathways. These changes can then be used to study the effects of kinase inhibition on cell behavior.
Mecanismo De Acción
Saracatinib exerts its effects by inhibiting the activity of Src and Bcr-Abl kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation . This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and migration. In Alzheimer’s disease, this compound targets the Fyn kinase, disrupting pathways leading to the formation of insoluble beta-amyloid plaques .
Actividad Biológica
Saracatinib has been shown to have a variety of biological activities. It has been shown to inhibit the activity of certain kinases, leading to changes in cell signaling pathways. It has also been shown to have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, leading to changes in cell signaling pathways. It has also been shown to have anti-inflammatory and anti-cancer activities. It has also been shown to have anti-angiogenic and anti-metastatic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Saracatinib has several advantages for use in lab experiments. It is a small molecule inhibitor that is easily synthesized and can be used in a variety of research applications. It is also highly selective for certain kinases and can be used to study the effects of kinase inhibition in vivo and in vitro. However, there are some limitations to using this compound in lab experiments. It can be toxic to cells and can be difficult to synthesize in large quantities.
Direcciones Futuras
The use of saracatinib in scientific research is still in its early stages. There are a number of potential future directions that could be explored. These include further investigation of its effects on cell signaling pathways, its use in combination with other drugs or therapies, and its potential use as a therapeutic agent. Additionally, further research into its synthesis and pharmacodynamics could be conducted to improve its efficacy. Finally, further studies could be conducted to investigate its effects on other diseases and conditions, such as cancer and cardiovascular disease.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Saracatinib interacts with Src and Abl family kinases . These kinases play a role in tumor invasion and proliferation . Moreover, Src family kinases (SFKs) are highly expressed in the brain and have significant effects on synaptic plasticity .
Cellular Effects
This compound has shown to be effective in reducing tissue scarring, or fibrosis, in cell and animal models of Idiopathic Pulmonary Fibrosis (IPF) . It has also been found to inhibit the growth and migration/invasion of certain gastric cancer cell lines .
Molecular Mechanism
This compound acts as a potent ALK2 kinase inhibitor . In enzymatic and cell-based assays, this compound preferentially inhibited ALK2, compared with other receptors of the BMP/TGF-β signaling pathway .
Temporal Effects in Laboratory Settings
This compound has shown to be stable in solution or in-diet at room temperature for more than 4 weeks . It has also been found to block fibrogenic responses in various preclinical models .
Dosage Effects in Animal Models
In animal models, this compound reduced plaque-based inflammation by about 97%, compared with untreated animals . The same therapy prompted up to an 80% reduction in cells linked to inflammation in plaques and shrunk plaque deposits between 48% and 70%, depending on the dose of the medication .
Metabolic Pathways
It is known that this compound inhibits the activity of Src kinases, many of which participate in cellular signaling associated with fibrosis .
Transport and Distribution
This compound transport is mainly dependent on the human novel organic cation transporter 1 (hOCTN1), which showed the highest apparent affinity for this compound among all other transporters for organic cations .
Subcellular Localization
It is known that this compound inhibits the nuclear translocation of Yes-associated protein (YAP), a downstream effector of FAK .
Métodos De Preparación
The preparation of Saracatinib involves a multi-step synthetic route. One method includes the condensation reaction of 7-[2-(4-methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-3,4-dihydroquinazoline-4-ketone with 5-chloro-1,3-benzodioxolane aniline under the action of an organic base and a condensing agent . The reaction is carried out under nitrogen protection, followed by purification steps to obtain this compound as an off-white solid . This method is suitable for industrial production due to its mild conditions and high yield .
Análisis De Reacciones Químicas
Saracatinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic bases and acids . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Saracatinib is unique due to its dual inhibition of Src and Bcr-Abl kinases. Similar compounds include:
Bosutinib: Another dual Src/Abl inhibitor used in cancer treatment.
Dasatinib: A multi-kinase inhibitor targeting Src, Bcr-Abl, and other kinases.
Ponatinib: A potent inhibitor of Bcr-Abl and other kinases, used in treating chronic myeloid leukemia.
Compared to these compounds, this compound has shown distinct efficacy in preclinical models of Alzheimer’s disease and pulmonary fibrosis, highlighting its versatility and potential for repurposing .
Propiedades
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKYUETWWIPKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191355 | |
| Record name | Saracatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
379231-04-6 | |
| Record name | Saracatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379231-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saracatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379231046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saracatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saracatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARACATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KD24QGH76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

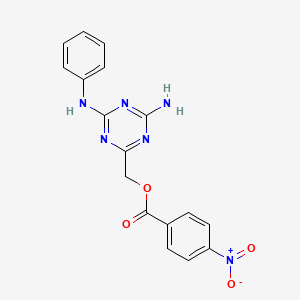
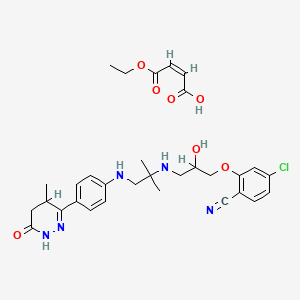
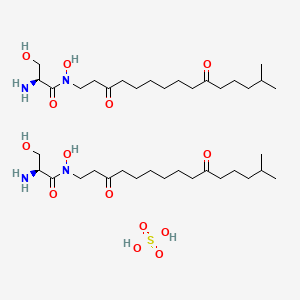

![Acetic acid, 2-[[(1r,2r,3as,9as)-1-[(3r)-3-cyclohexyl-3-hydroxypropyl]-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1h-benz[f]inden-5-yl]oxy]-](/img/structure/B1683703.png)
![(2S)-1-[(2S)-2-acetamido-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1683705.png)
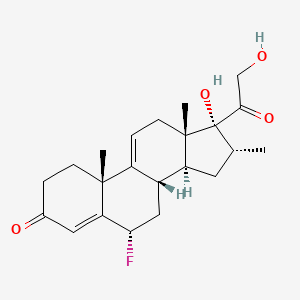


![5-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanamide](/img/structure/B1683714.png)
![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)
![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)
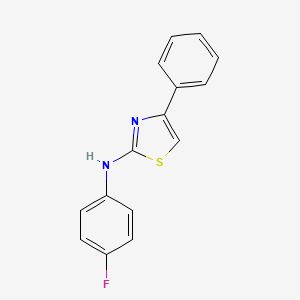
![Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1683721.png)